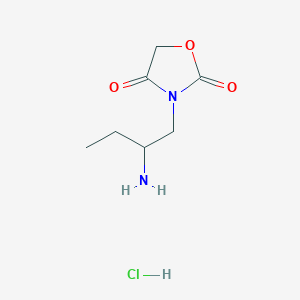

3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride

Overview

Description

Synthesis Analysis

A novel synthesis of oxazolidine-2,4-diones has been reported, which involves an efficient fixation of CO2 with 3-aryl-2-alkynamides . This method leads to an efficient assembly of oxazolidine-2,4-diones .Molecular Structure Analysis

Oxazolidinones are characterized by a chemical structure that includes the oxazolidone ring with the S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .Chemical Reactions Analysis

Oxazolidinones are a biologically important five-membered heterocyclic ring having almost all types of biological activities . The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .Physical and Chemical Properties Analysis

The molecular weight of 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride is 208.64 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications

Synthesis Techniques

The synthesis of 1,3-oxazolidine-2,4-diones, which includes compounds like 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride, can be achieved through various methods. A notable approach involves a two-step reaction sequence starting from α-ketols and isocyanates, leading to key precursors and ultimately to the target diones. This method provides access to 5,5-disubstituted 1,3-oxazolidine-2,4-diones from appropriately functionalized α-ketols. Additionally, alternative routes have been explored, including functionalization of 4-oxazolin-2-ones and alkylation of a preformed 1,3-oxazolidine-2,4-dione core. Hydrolysis of these diones yields α-hydroxyamides with a quaternary stereocenter, indicating their potential in synthetic organic chemistry for creating complex molecules with significant stereochemical control (Merino et al., 2010).

Structural Analysis

The structural determination of oxazolidine derivatives, like this compound, has been crucial for understanding their polymerization behavior and physical properties. For example, the structure of 4-isobutyl-1,3-oxazolidine-2,5-dione has been elucidated to explain the polymerization of amino acid N-carboxy anhydrides in the solid state. This structural insight is vital for applications in materials science and polymer chemistry, where the precise arrangement of atoms can significantly impact the material's properties and functionality (Kanazawa, 2003).

Biological Applications

Research into the biotransformation of compounds related to this compound has shown that fungi can modify these compounds, producing metabolites with potential biological activity. The fungus Cunninghamella elegans has been shown to transform the related compound vinclozolin into several major metabolites, demonstrating the potential for using microbial systems to alter and possibly enhance the properties of oxazolidine derivatives for agricultural or pharmaceutical applications (Pothuluri et al., 2000).

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

At the molecular level, 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activities. The compound has been observed to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are also mediated by this compound through its interactions with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in cell growth and differentiation. These effects are often reversible upon removal of the compound, indicating its potential for controlled therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain physiological functions, such as immune responses and metabolic activities. At high doses, it can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been identified, where specific dosages result in significant changes in biological activities, highlighting the importance of precise dosage control in therapeutic applications .

Properties

IUPAC Name |

3-(2-aminobutyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c1-2-5(8)3-9-6(10)4-12-7(9)11;/h5H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTQTJWPAPWNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C(=O)COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

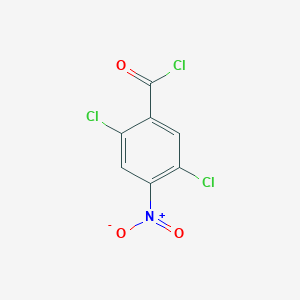

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1446717.png)

![3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446729.png)

![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)